2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine atoms, a dioxooctahydroisoindole core, and a naphthalenyloxyphenyl group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide typically involves multiple steps, starting with the preparation of the dioxooctahydroisoindole core. This core can be synthesized through a series of bromination and cyclization reactions. The naphthalenyloxyphenyl group is then introduced through a coupling reaction, often using reagents such as naphthalen-2-ol and phenylpropanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atoms.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism by which 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-2-yloxy)phenyl]propanamide include:
- 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C28H24Br2N2O4 |
---|---|
Molecular Weight |
612.3 g/mol |
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-naphthalen-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C28H24Br2N2O4/c1-14(32-27(34)22-20-13-21(23(22)28(32)35)25(30)24(20)29)26(33)31-17-7-10-18(11-8-17)36-19-9-6-15-4-2-3-5-16(15)12-19/h2-12,14,20-25H,13H2,1H3,(H,31,33) |
InChI Key |
NFMBRBVIGTZMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2)N4C(=O)C5C6CC(C5C4=O)C(C6Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.